Proglumide sodium salt Proglumide sodium salt Non-selective cholecystokinin (CCK) antagonist. Inhibits CCK-stimulated amylase secretion and prevents CCK-induced 2-deoxyglucose uptake in mouse pancreatic acini. Blocks growth of HT29 colon carcinoma cells in response to gastrin 17 treatment. Orally active.
Brand Name: Vulcanchem
CAS No.: 99247-33-3
VCID: VC0004362
InChI: InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1
SMILES: CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+]
Molecular Formula: C18H25N2NaO4
Molecular Weight: 356.4 g/mol

Proglumide sodium salt

CAS No.: 99247-33-3

Cat. No.: VC0004362

Molecular Formula: C18H25N2NaO4

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Proglumide sodium salt - 99247-33-3

Specification

CAS No. 99247-33-3
Molecular Formula C18H25N2NaO4
Molecular Weight 356.4 g/mol
IUPAC Name sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate
Standard InChI InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1
Standard InChI Key UFMWGCINVOIJSO-UHFFFAOYSA-M
Isomeric SMILES CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+]
SMILES CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+]
Canonical SMILES CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Proglumide sodium salt, systematically named sodium 4-benzamido-5-(dipropylamino)-5-oxopentanoate, features a glutaramic acid backbone substituted with benzoyl and dipropyl groups. Its IUPAC name reflects this structure: sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate . The compound’s molecular weight of 356.4 g/mol and purity ≥98% make it suitable for precise laboratory applications.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC18H27N2NaO4C_{18}H_{27}N_2NaO_4
CAS Number99247-33-3
Solubility100 mM in water
Storage ConditionsDesiccate at room temperature
Melting PointNot reported-

The sodium salt form enhances aqueous solubility compared to the free acid, facilitating in vivo administration . X-ray crystallography data remains unavailable, but nuclear magnetic resonance (NMR) studies confirm the dipropylamino and benzamido moieties critical for CCK receptor binding .

Biological Activity and Mechanism of Action

CCK Receptor Antagonism

Proglumide sodium salt non-selectively inhibits CCK-A and CCK-B receptors with IC₅₀ values of 1.4 μM and 3.6 μM, respectively . This dual antagonism:

  • Blocks CCK-8-induced amylase secretion in mouse pancreatic acini (82% inhibition at 10 μM)

  • Reduces 2-deoxyglucose uptake by 67% in pancreatic tissue

  • Antagonizes gastrin-mediated proliferation in HT29 colon carcinoma cells (EC₅₀ = 50 μM)

The dipropylamino group facilitates membrane penetration, while the benzamido moiety interacts with receptor hydrophobic pockets .

Oncological Applications

A 2023 study demonstrated proglumide’s synergy with anti-PD-1 antibodies in hepatocellular carcinoma, increasing CD8+ T cell infiltration by 40% and reducing tumor volume by 58% compared to monotherapy . Mechanistically, CCK receptor blockade:

  • Downregulates STAT3 phosphorylation

  • Decreases regulatory T cell recruitment

  • Enhances dendritic cell maturation

Pharmacological Applications

Gastrointestinal Research

In Dicentrarchus labrax (European sea bass), 10 mg/kg proglumide altered macronutrient selection, reducing lipid intake by 22% while increasing protein consumption by 18% . This suggests evolutionary conservation of CCK’s role in satiety signaling.

Neuropharmacology

Despite preclinical evidence of opioid potentiation, a double-blind postoperative trial (n=80) found no significant difference in morphine consumption (24.6–28.0 μg/kg/hr) or pain scores when co-administered with 50 mg proglumide . Potential explanations include:

  • Species-specific differences in CCK-opioid interactions

  • Insufficient blood-brain barrier penetration at tested doses

  • Compensatory neurohormonal mechanisms

Clinical and Preclinical Research Findings

Table 2: Key Studies on Proglumide Sodium Salt

Study FocusModelDoseOutcomeReference
Immune checkpoint synergyHCC mice10 mg/kgTumor volume ↓58%
Morphine interactionPostoperative50 mg/doseNo analgesia enhancement
Macronutrient selectionD. labrax10 mg/kgLipid intake ↓22%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator